

An In-depth Technical Guide to (3-benzylphenyl)boronic acid (C13H13BO2)

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Compound of Interest

Compound Name: (3-benzylphenyl)boronic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-benzylphenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a benzyl group and a boronic acid moiety on a phenyl ring, makes it a valuable building block for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(3-benzylphenyl)boronic acid**, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are presented, alongside a discussion of its emerging potential in the design of enzyme inhibitors.

Chemical and Physical Properties

(3-benzylphenyl)boronic acid is an organic compound with the chemical formula C13H13BO2.

Property	Value	Reference
Chemical Formula	C13H13BO2	N/A
Molecular Weight	212.05 g/mol	[1]
CAS Number	173394-24-6	[1]
Appearance	White to off-white solid (typical for arylboronic acids)	General knowledge
Melting Point	Data not available for this specific compound. A structurally similar compound, 3-(benzyloxy)phenylboronic acid, has a melting point of 125-130 °C.	N/A
Solubility	Expected to be soluble in polar organic solvents (e.g., THF, DMF, methanol) and poorly soluble in nonpolar solvents (e.g., hexanes). Phenylboronic acid is soluble in most polar organic solvents.	N/A

Synthesis of (3-benzylphenyl)boronic acid

The synthesis of **(3-benzylphenyl)boronic acid** can be achieved through a Grignard reaction, a common method for the preparation of arylboronic acids.[\[1\]](#) This involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **(3-benzylphenyl)boronic acid** from 3-benzylbromobenzene.

Materials:

- 3-benzylbromobenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- 2 M Hydrochloric acid (HCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes

Instrumentation:

- Three-neck round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer with heating mantle
- Inert gas (Argon or Nitrogen) supply
- Rotary evaporator

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet, add magnesium turnings (1.2 equivalents).

- Add a crystal of iodine to activate the magnesium surface.
- Under an inert atmosphere, add anhydrous THF to the flask.
- Dissolve 3-benzylbromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the 3-benzylbromobenzene solution to the magnesium turnings and gently heat to initiate the reaction.
- Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 3-benzylbromobenzene solution dropwise to maintain a steady reflux.
- After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

- Borylation:
 - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
 - In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
 - Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature remains below -60 °C.
 - After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[2]
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester. Adjust the pH to approximately 2.[2]
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

(3-benzylphenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.^{[3][4][5]} This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.^[3]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of **(3-benzylphenyl)boronic acid** with an aryl halide.

Materials:

- **(3-benzylphenyl)boronic acid** (1.5 equivalents)
- Aryl halide (e.g., aryl bromide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (typically 1-5 mol%)
- Ligand (if required by the catalyst, e.g., SPhos, XPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
- Degassed water

Instrumentation:

- Schlenk tube or reaction vial
- Magnetic stirrer with heating plate
- Inert gas (Argon or Nitrogen) supply

Procedure:

- Reaction Setup:
 - To a Schlenk tube or reaction vial, add the aryl halide (1.0 equivalent), **(3-benzylphenyl)boronic acid** (1.5 equivalents), palladium catalyst, ligand (if necessary), and base.
 - Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.[\[6\]](#)
 - Add the degassed anhydrous solvent and degassed water (if required by the specific conditions) via syringe.[\[6\]](#)
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[\[6\]](#)[\[7\]](#)
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- Work-up and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[\[6\]](#)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel or recrystallization.[\[7\]](#)

Role in Medicinal Chemistry and Drug Development

Boronic acids are recognized as important pharmacophores in drug design due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[\[8\]](#) This interaction makes them potent inhibitors of various enzyme classes, particularly serine proteases.[\[9\]](#)

Serine Protease Inhibition

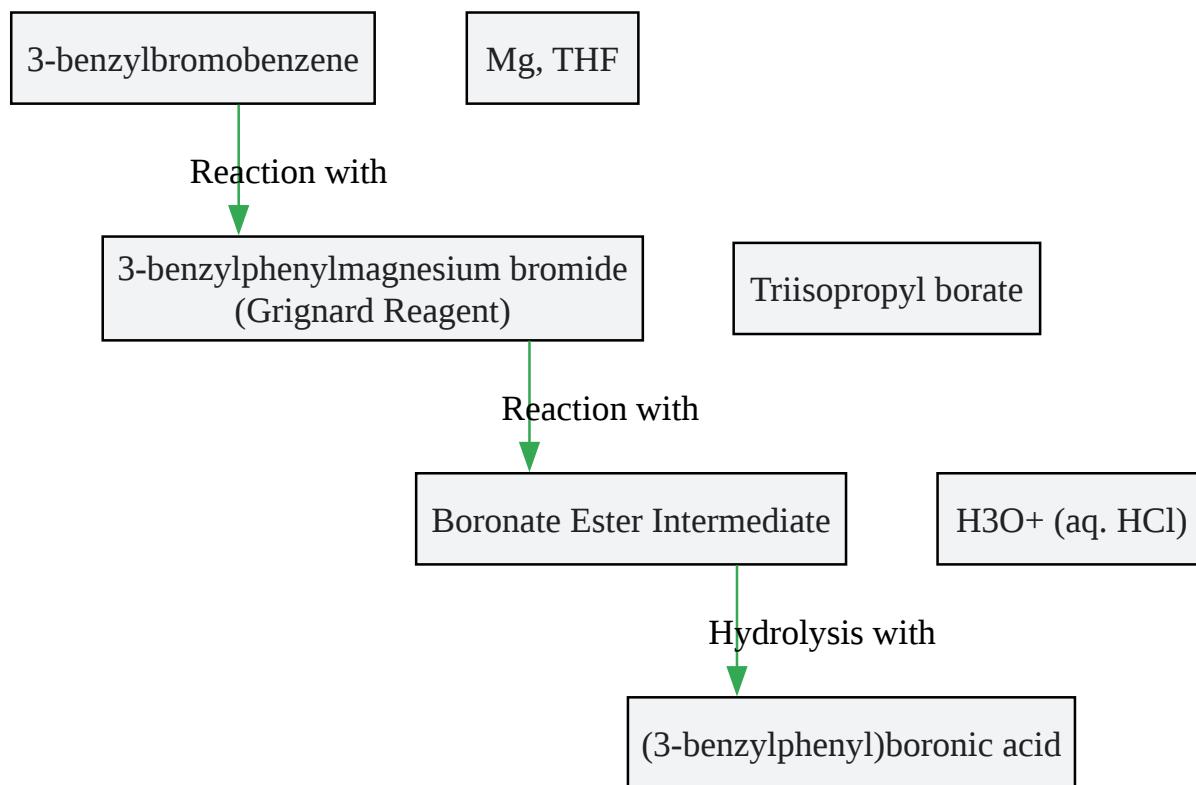
Arylboronic acids have been identified as strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[\[9\]](#) The inhibitory mechanism involves the electron-pair donation from the active site histidine to the bound boronic acid.[\[9\]](#) The **(3-benzylphenyl)boronic acid** scaffold provides a platform for the design of specific inhibitors by modifying the substitution pattern on the phenyl rings to achieve desired interactions with the enzyme's binding pockets. While specific IC₅₀ values for inhibitors derived directly from **(3-benzylphenyl)boronic acid** are not readily available in the public domain, the general class of peptidic boronic acids has shown potent inhibition of various serine proteases with IC₅₀ values in the nanomolar to micromolar range.[\[6\]](#)[\[10\]](#)

Anticancer Drug Development

The development of boronic acid-containing compounds as anticancer agents is an active area of research.[\[11\]](#)[\[12\]](#) The proteasome, a multi-protein complex responsible for protein degradation, is a key target in cancer therapy. Boronic acid-based drugs, such as bortezomib, are effective proteasome inhibitors.[\[8\]](#) The **(3-benzylphenyl)boronic acid** core can be incorporated into more complex molecules designed to target various pathways involved in cancer progression. For instance, novel benzopyrone derivatives incorporating a benzylphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity, showing promising growth inhibition against various cancer cell lines.[\[12\]](#)[\[13\]](#)

Visualizations

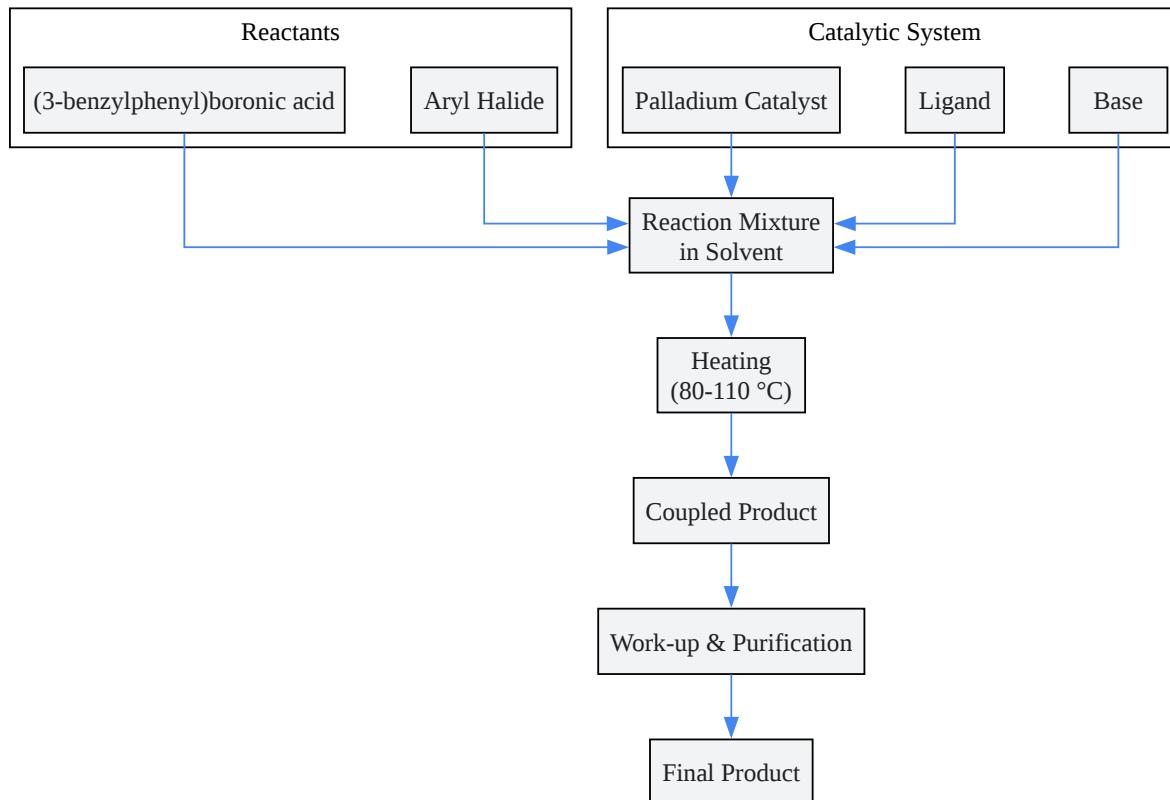
Synthesis of (3-benzylphenyl)boronic acid via Grignard Reaction



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Caption: Synthesis of (3-benzylphenyl)boronic acid.

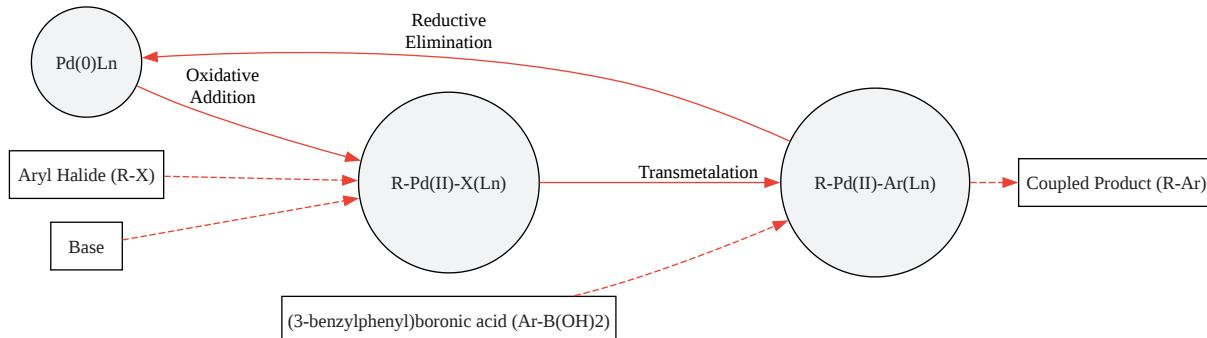
Suzuki-Miyaura Cross-Coupling Reaction Workflow



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Caption: Suzuki-Miyaura cross-coupling workflow.

Catalytic Cycle of the Suzuki-Miyaura Reaction



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